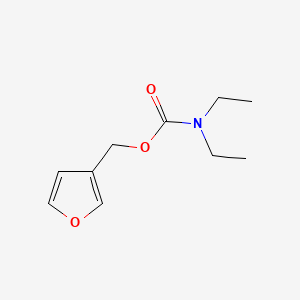
9,10,13-trihydroxyoctadec-11-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,13-trihydroxyoctadec-11-enoic acid involves the conversion of linoleic acid by microbial strains such as strain PR3. This process results in the production of two compounds: 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid . The synthesis can also be achieved through chemical methods, involving the use of specific reagents and conditions to obtain the desired stereoisomers .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. These processes are optimized to maximize yield and purity of the desired trihydroxy fatty acids. The use of specific microbial strains and controlled fermentation conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 9,10,13-trihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can lead to the formation of saturated fatty acids .
Scientific Research Applications
9,10,13-trihydroxyoctadec-11-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of oxygenated fatty acids. In biology, it plays a role in plant defense mechanisms and is studied for its potential antimicrobial properties . In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Industrially, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of 9,10,13-trihydroxyoctadec-11-enoic acid involves its interaction with specific molecular targets and pathways. In plants, it is involved in the defense response against fungal infections by disrupting the fungal cell membrane and inhibiting fungal growth . The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9,10,13-trihydroxyoctadec-11-enoic acid include other trihydroxy fatty acids such as 9,12,13-trihydroxy-10(E)-octadecenoic acid and 9,10,13-trihydroxy-11(E)-octadecenoic acid . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific stereochemistry and the position of its hydroxyl groups.
Properties
Molecular Formula |
C18H34O5 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23) |
InChI Key |
NTVFQBIHLSPEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Synonyms |
9,10,13-trihydroxyoctadec-11-enoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)

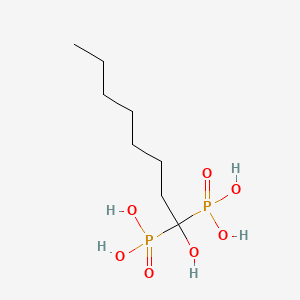
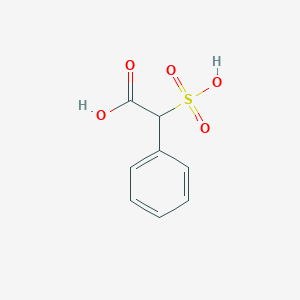
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)

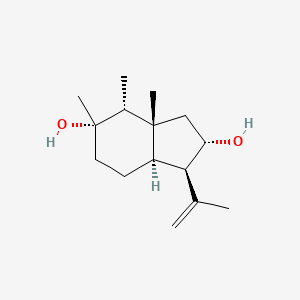
![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)
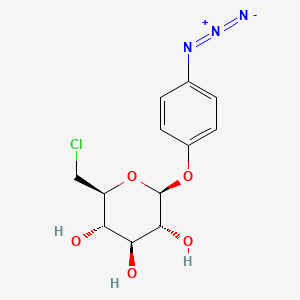
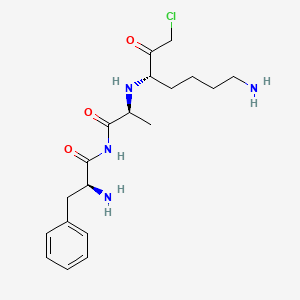
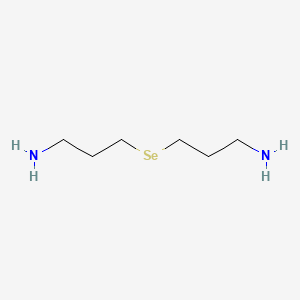
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)
